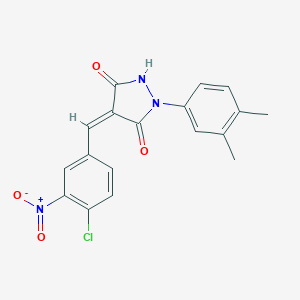![molecular formula C26H31NO6 B301958 [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301958.png)
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EPAC, is a novel chemical compound that has gained significant attention in scientific research due to its unique properties. EPAC is a synthetic derivative of acridine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. EPAC has been found to exhibit promising results in various scientific applications, including drug discovery, cancer research, and neuroscience.
作用机制
The mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and survival. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of various proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potency and specificity. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is also highly specific, targeting specific enzymes and proteins involved in cancer cell growth and survival. However, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has some limitations for lab experiments, including its complex synthesis method and potential toxicity.
未来方向
There are several future directions for the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is the development of new cancer therapies based on [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Another potential direction is the study of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in neurodegenerative diseases. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and its potential side effects.
合成方法
The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid involves a series of chemical reactions, starting with the condensation of 3-ethoxy-4-propoxyaniline and phthalic anhydride to form 9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridine-10-carboxylic acid. This intermediate product is then esterified with acetic anhydride to produce the final product, [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. The synthesis of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is a complex process that requires specialized knowledge and equipment.
科学研究应用
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been found to exhibit promising results in various scientific applications. One of the most significant applications of [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is in drug discovery. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. [9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid |
|---|---|
分子式 |
C26H31NO6 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
2-[9-(3-ethoxy-4-propoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-3-13-33-21-12-11-16(14-22(21)32-4-2)24-25-17(7-5-9-19(25)28)27(15-23(30)31)18-8-6-10-20(29)26(18)24/h11-12,14,24H,3-10,13,15H2,1-2H3,(H,30,31) |
InChI 键 |
KDNBLAJHXPVQSF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B301899.png)